N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring and a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves multiple steps, starting from the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the condensation of 1-ethyl-5-methyl-1H-pyrazol-4-amine with appropriate aldehydes or ketones under acidic or basic conditions . The pyrimidine ring is typically formed via cyclization reactions involving thiophene derivatives and trifluoromethylated compounds . Industrial production methods often employ high-throughput techniques and automated systems to ensure consistency and efficiency in the synthesis process.
Chemical Reactions Analysis
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as 5-amino-1H-pyrazolo[4,3-b]pyridine and imidazole-containing compounds. Compared to these compounds, N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific combination of functional groups and its ability to interact with a broader range of biological targets .
Properties
Molecular Formula |
C16H16F3N5S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H16F3N5S/c1-3-24-10(2)11(9-21-24)8-20-15-22-12(13-5-4-6-25-13)7-14(23-15)16(17,18)19/h4-7,9H,3,8H2,1-2H3,(H,20,22,23) |
InChI Key |
VZVUTJUHAHIOCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C |
Origin of Product |
United States |
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